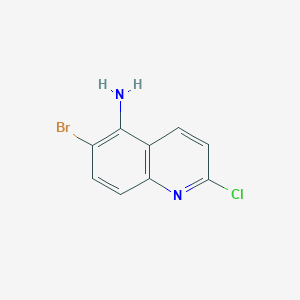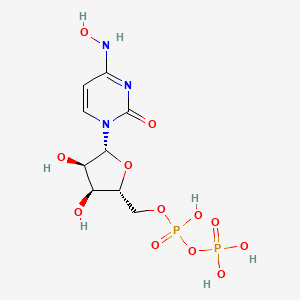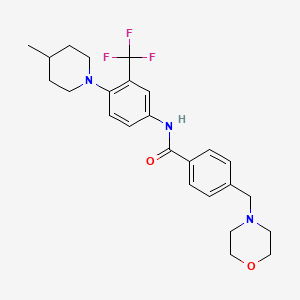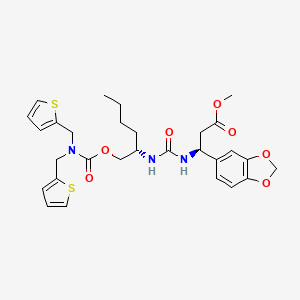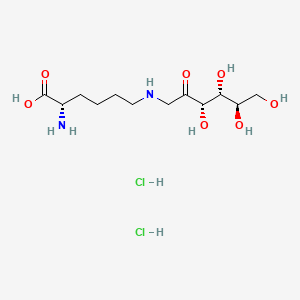
Fructosyl-lysine (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructoselysine (dihydrochloride) is an Amadori product formed by the non-enzymatic glycation of lysine with glucose. This compound is a key intermediate in the Maillard reaction, which is responsible for browning and flavor development in thermally processed foods. It is also a significant marker in the study of protein glycation and its implications in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructoselysine (dihydrochloride) can be synthesized through the Maillard reaction, where lysine reacts with glucose under controlled conditions. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the Amadori product. The reaction conditions, such as pH, temperature, and time, are crucial in determining the yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of fructoselysine (dihydrochloride) involves the controlled heating of protein-rich foods with reducing sugars. This process is optimized to maximize the formation of the desired Amadori product while minimizing the formation of unwanted by-products. The product is then purified using techniques such as chromatography to obtain a high-purity compound suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Fructoselysine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form advanced glycation end products (AGEs), which are implicated in aging and various diseases.
Hydrolysis: Acid-catalyzed hydrolysis of fructoselysine (dihydrochloride) results in the formation of furosine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Hydrolysis: Acidic conditions, such as hydrochloric acid, are used to catalyze the hydrolysis reaction.
Major Products:
Oxidation: Advanced glycation end products (AGEs).
Hydrolysis: Furosine.
Scientific Research Applications
Fructoselysine (dihydrochloride) has several scientific research applications, including:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of Amadori products.
Mechanism of Action
Fructoselysine (dihydrochloride) exerts its effects through the Maillard reaction, where it forms cross-links with proteins, leading to the formation of advanced glycation end products. These products can alter the structure and function of proteins, contributing to various pathological conditions. The molecular targets include lysine residues on proteins, and the pathways involved are related to oxidative stress and inflammation .
Comparison with Similar Compounds
N-ε-carboxymethyllysine: Another glycation product formed from lysine and glucose.
Lysinoalanine: A cross-linking amino acid formed during the alkaline treatment of proteins.
Comparison: Fructoselysine (dihydrochloride) is unique in its formation through the Maillard reaction and its role as an intermediate in the production of advanced glycation end products. Unlike N-ε-carboxymethyllysine, which is formed through oxidative degradation, fructoselysine (dihydrochloride) is a direct product of the initial glycation reaction. Lysinoalanine, on the other hand, is formed under alkaline conditions and does not participate in the Maillard reaction .
Properties
IUPAC Name |
(2S)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O7.2ClH/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15;;/h7,9-11,14-15,17-19H,1-6,13H2,(H,20,21);2*1H/t7-,9+,10+,11+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWZZYDQZCJMX-YXZYLYLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)C(C(C(CO)O)O)O)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
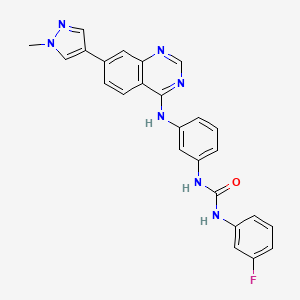
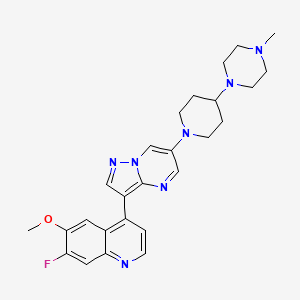
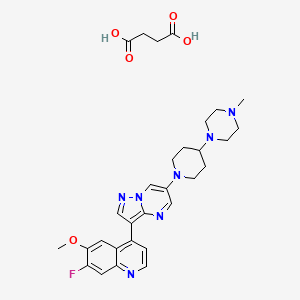
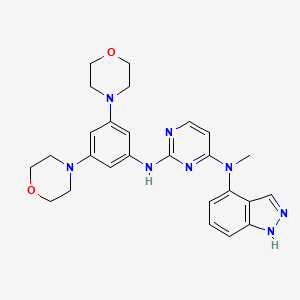

![2-((4-(2,7-Diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-N-ethyl-5-fluoro-N-isopropylbenzamide](/img/structure/B8134283.png)
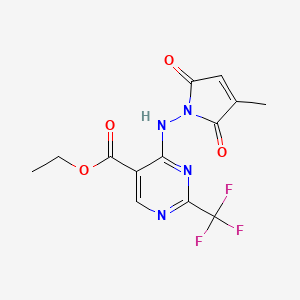
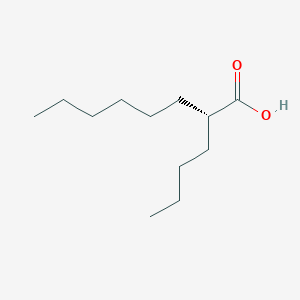
![[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride](/img/structure/B8134318.png)
![[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride](/img/structure/B8134323.png)
